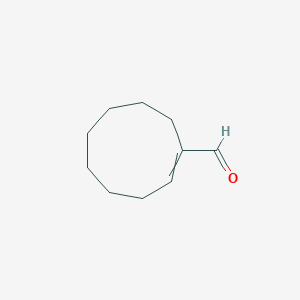

Cyclonon-1-ene-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

202797-02-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

cyclononene-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c11-9-10-7-5-3-1-2-4-6-8-10/h7,9H,1-6,8H2 |

InChI Key |

HHKBIKLXRANFFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC=C(CCC1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclonon 1 Ene 1 Carbaldehyde

Strategies for the Construction of the Cyclononene (B11951088) Core

The formation of the nine-membered ring is a critical step in the synthesis of Cyclonon-1-ene-1-carbaldehyde. This requires overcoming unfavorable transannular interactions and the high entropic cost of bringing the reactive ends of a linear precursor into proximity baranlab.org.

Macrocyclization Techniques for 9-Membered Rings

The synthesis of nine-membered rings is considered particularly challenging due to a combination of high ring strain (enthalpic cost) and unfavorable conformational entropy (entropic cost) baranlab.org. Several macrocyclization strategies have been developed to address these issues, often relying on metal catalysis or ring expansion approaches to facilitate the difficult ring-closure.

Key strategies applicable to the formation of a cyclononene core include:

Heck Macrocyclization: This palladium-catalyzed intramolecular reaction can form carbon-carbon bonds to close large rings. It has been successfully used to prepare a variety of 9- to 20-membered rings mdpi.com. The reaction typically involves an acyclic precursor containing a vinyl halide and a terminal alkene.

Ring-Expansion Cascade Reactions: These methods avoid direct, entropically disfavored end-to-end cyclization by starting with a smaller, more easily formed ring (e.g., 5- or 6-membered) and expanding it nih.govwhiterose.ac.uk. Fragmentative ring expansion, for instance, is a common approach for synthesizing 9-membered rings from fused 5/6 or 6/6 systems baranlab.org. A modular strategy using cyclization/ring expansion (CRE) cascades has been shown to be effective for preparing medium-sized rings without requiring high-dilution conditions nih.govacs.org.

Ring-Closing Metathesis (RCM): While not explicitly detailed in the provided search context for 9-membered rings, RCM is a powerful, widely used technique for forming cyclic alkenes of various sizes, including macrocycles. It employs ruthenium or molybdenum catalysts to form a double bond from a linear diene precursor.

Table 1: Comparison of Macrocyclization Techniques for 9-Membered Rings

| Technique | Typical Precursor | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Heck Macrocyclization | Acyclic halo-alkene | Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) | Good functional group tolerance. | Substrate-dependent efficiency. |

| Ring Expansion Cascades | Fused bicyclic systems | Various (e.g., KOtBu, acids) | Avoids difficult macrocyclization step; thermodynamically driven whiterose.ac.uk. | Requires synthesis of a specific fused precursor. |

| Ring-Closing Metathesis | Acyclic diene | Grubbs' or Schrock catalysts (Ru- or Mo-based) | High efficiency for many ring sizes; catalyst development is mature. | Potential for competitive dimerization, especially at higher concentrations. |

Stereoselective Introduction of the Endocyclic Double Bond

The geometry of the endocyclic double bond ((E) or (Z)-isomer) is a key stereochemical feature of this compound. Control over this feature is typically exerted during the ring-formation step.

In Heck macrocyclization , the stereochemistry of the resulting double bond can be influenced by the reaction conditions and the substrate. For many peptidomimetic macrocycles formed via this method, only the (E)-configuration of the alkene was observed mdpi.com.

For Ring-Closing Metathesis , the stereoselectivity is highly dependent on the choice of catalyst. Modern RCM catalysts offer significant control, allowing for the selective synthesis of either the (E) or (Z)-isomer of the cyclic alkene.

Studies on (E)-cyclononene derivatives have shown that compounds with this configuration can exhibit robust planar chirality, highlighting the importance of stereochemical control in this system elsevierpure.com. The stereoselective construction of complex cyclic molecules often relies on asymmetric catalysis to control the formation of contiguous stereogenic centers nih.gov.

Functionalization Approaches for the Aldehyde Moiety

Once the cyclononene core is established, the next critical step is the introduction of the carbaldehyde group at the C1 position of the double bond. This can be achieved through direct formylation or by oxidation of a suitable precursor.

Direct Formylation Reactions

Direct formylation involves the introduction of a formyl group (-CHO) onto the cyclononene scaffold. Several methods are available for the formylation of alkenes.

Hydroformylation: This is a major industrial process that converts alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond using carbon monoxide, hydrogen, and a transition-metal catalyst (e.g., rhodium or cobalt) sustech.edu.cnwikipedia.org. For a cyclononene precursor, this could potentially install the desired aldehyde, although regioselectivity can be a challenge researchgate.net.

Vilsmeier-Haack Reaction: This reaction is a well-established method for introducing a formyl group into electron-rich alkenes rsc.org. It uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride.

Copper-Catalyzed Formylation: More recent methods include the copper-catalyzed direct formylation of alkenyl C-H bonds. One such protocol uses BrCHCl₂ as a stoichiometric formylating reagent, providing a route to α,β-unsaturated aldehydes from simple alkenes under mild conditions rsc.org.

Table 2: Selected Direct Formylation Methods for Alkenes

| Reaction | Formylating Agent(s) | Typical Conditions | Applicability |

|---|---|---|---|

| Hydroformylation | CO, H₂ | Transition-metal catalyst (e.g., Rh, Co), high pressure | Primarily for industrial-scale synthesis of aliphatic aldehydes wikipedia.org. |

| Vilsmeier-Haack | DMF, POCl₃ | Varies with substrate | Effective for electron-rich alkenes rsc.org. |

| Copper-Catalyzed C-H Formylation | BrCHCl₂ | Cu catalyst | Direct functionalization of alkenyl C-H bonds under mild conditions rsc.org. |

Oxidation of Precursor Alcohols or Methyl Groups

An alternative and often more common laboratory-scale approach is the oxidation of a precursor molecule, typically the corresponding allylic alcohol (Cyclonon-1-enylmethanol). The key is to use a mild oxidant that selectively converts the alcohol to an aldehyde without affecting the double bond or causing over-oxidation to a carboxylic acid researchgate.netrsc.org.

Numerous catalytic systems have been developed for the aerobic oxidation of allylic alcohols under mild conditions:

Iron-based Catalysts: A system using Fe(NO₃)₃·9H₂O with TEMPO and NaCl under atmospheric oxygen can effectively oxidize allylic alcohols researchgate.net.

Platinum-based Catalysts: Platinum black has been used as a recyclable catalyst for the chemoselective oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds using aqueous hydrogen peroxide in the absence of an organic solvent rsc.org.

Biocatalysis: Flavin-dependent oxidases have been identified for the enantioselective oxidation of secondary allylic alcohols, demonstrating the potential for high selectivity under biological conditions nih.gov.

Other Metal Catalysts: Systems based on Ruthenium (RuCl₃) and Copper (CuCl) have also been shown to be effective for the aerobic oxidation of allylic and benzylic alcohols researchgate.net.

Table 3: Reagents for Oxidation of Allylic Alcohols to Aldehydes

| Oxidant/Catalyst System | Terminal Oxidant | Key Features |

|---|---|---|

| Fe(NO₃)₃·9H₂O / TEMPO | O₂ (air) | Mild, room temperature conditions researchgate.net. |

| Pt black | H₂O₂ | Organic solvent-free, recyclable catalyst rsc.org. |

| RuCl₃ / Dicyclohexylamine | O₂ (air) | Selective for primary vs. secondary alcohols researchgate.net. |

| Cytochrome P450 | O₂ | Enzymatic, highly selective for allylic oxidation over epoxidation nih.gov. |

Precursor Design and Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials wikipedia.orgias.ac.inlibretexts.org.

For this compound, the analysis can proceed via two primary disconnections:

Functional Group Interconversion (FGI): The aldehyde functional group is identified as a key point for transformation.

Retron: Target Aldehyde (R-CHO)

Precursor: This suggests a precursor such as an allylic alcohol (R-CH₂OH), which can be oxidized to the target aldehyde. This is a common and reliable transformation, linking the synthesis to the methods described in section 2.2.2. Other precursors could include a nitrile or an ester that can be reduced.

C-C Bond Disconnection of the Ring: The nine-membered ring itself is the major structural challenge. The disconnection strategy aims to break the ring to reveal a suitable acyclic precursor that can be cyclized using one of the methods from section 2.1.1.

Retron: Cycloalkene

Precursor: A linear diene. A disconnection across the double bond suggests a Ring-Closing Metathesis (RCM) strategy. The precursor would be an acyclic 1,10-diene, where one of the terminal carbons also carries the aldehyde or a precursor functional group.

Precursor: A linear halo-alkene. A disconnection of a single bond within the ring suggests an intramolecular coupling reaction like a Heck macrocyclization. The precursor would be a linear chain with a terminal alkene at one end and a vinyl halide at the other.

A plausible retrosynthetic pathway would first involve the FGI of the aldehyde to an allylic alcohol. Then, the cyclononene ring of this alcohol precursor would be disconnected to reveal a linear diene, pointing towards a synthetic strategy that culminates in a ring-closing metathesis reaction followed by a selective oxidation.

Catalytic Methods in this compound Synthesis

While specific literature on the synthesis of this compound is limited, several catalytic methods applied to analogous cycloalkenes can be extrapolated to construct this target molecule. These methods primarily focus on the introduction of the carbaldehyde group onto a pre-existing cyclononene backbone or the cyclization of a linear precursor.

Hydroformylation of Cyclononadiene:

Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes using synthesis gas (a mixture of carbon monoxide and hydrogen). wikipedia.orglibretexts.org For the synthesis of this compound, a potential precursor would be 1,2-cyclononadiene (B72335) or 1,3-cyclononadiene. The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. ntu.ac.ukorganicreactions.org

Rhodium-based catalysts, such as Rh(CO)₂(acac) modified with phosphine (B1218219) ligands, are often preferred due to their high activity and selectivity under milder conditions compared to cobalt catalysts. organicreactions.org The choice of ligand is crucial in controlling the regioselectivity of the formylation.

Table 1: Comparison of Catalysts for Hydroformylation of Cycloalkenes

| Catalyst System | Ligand | Temperature (°C) | Pressure (atm) | Selectivity (linear vs. branched) | Reference |

| Co₂(CO)₈ | None | 130-170 | 200-300 | Typically 3:1 | ntu.ac.uk |

| HRh(CO)(PPh₃)₃ | Triphenylphosphine | 125 | 12.5 | ~15:1 | ntu.ac.uk |

| Rh/phosphine | Biphasic phosphines | 50-120 | 10-60 | High for linear | organicreactions.org |

This data is generalized for alkene hydroformylation and serves as a predictive model for cyclononadiene.

Vilsmeier-Haack Formylation of Cyclononene:

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich compounds, including alkenes. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com The reaction proceeds through an electrophilic substitution mechanism, where the Vilsmeier reagent attacks the double bond of cyclononene. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound. wikipedia.org

Catalytic Oxidation of Allylic Alcohols:

An alternative strategy involves the selective oxidation of the corresponding allylic alcohol, cyclonon-1-en-1-ylmethanol. A variety of catalytic systems are available for this transformation, offering high selectivity and avoiding over-oxidation to the carboxylic acid. organic-chemistry.org

Transition metal catalysts based on manganese, copper, or ruthenium have proven effective. rug.nlnih.gov For instance, a Cu(II) complex in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen as the terminal oxidant provides a green and efficient method for the synthesis of α,β-unsaturated carbonyl compounds. nih.gov

Table 2: Catalytic Systems for Allylic Alcohol Oxidation

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| MnO₂ | - | Dichloromethane | Room Temp | Good to Excellent | nih.gov |

| Cu(II)/TEMPO | O₂ | Acetonitrile | 50-80 | High | nih.gov |

| TPAP/NMO | NMO | Dichloromethane | Room Temp | High | organic-chemistry.org |

Yields are generalized for the oxidation of allylic alcohols.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. xjenza.orgxjenza.org These principles are paramount in the modern design of synthetic routes for compounds like this compound.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition reactions, are preferred. In the context of this compound synthesis, hydroformylation exhibits 100% atom economy, as all atoms of the reactants (cyclononadiene, CO, and H₂) are incorporated into the product. rsc.org

Use of Catalysis:

Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. xjenza.org The use of recoverable and reusable catalysts further enhances the sustainability of a process. For example, heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused. rsc.org

Benign Solvents and Reaction Conditions:

The choice of solvent has a significant environmental impact. Green solvents such as water, supercritical fluids, or ionic liquids are increasingly being used in organic synthesis. rsc.org For instance, the development of water-soluble rhodium catalysts allows for hydroformylation to be carried out in a biphasic aqueous system, simplifying product separation and catalyst recycling. organicreactions.org Furthermore, conducting reactions under milder conditions (lower temperature and pressure) reduces energy consumption. organicreactions.org

Renewable Feedstocks:

While not directly applicable to the synthesis of this specific carbocycle without further research, a long-term green chemistry goal is the use of renewable feedstocks. Research into the production of cyclic compounds from bio-based sources is an active area of investigation.

Table 3: Green Chemistry Metrics for Potential Synthetic Routes

| Synthetic Route | Atom Economy | Catalyst | Solvent | Waste Products | Overall "Greenness" |

| Hydroformylation | High (100%) | Rhodium or Cobalt (potentially recyclable) | Organic or Biphasic Aqueous | Minimal | High |

| Vilsmeier-Haack | Low | Stoichiometric Reagents | Chlorinated Solvents | Phosphorus-based salts, Amine salts | Low |

| Allylic Oxidation | Moderate | Transition Metals (recyclable) | Organic or Green Solvents | Water (with O₂ as oxidant) | Moderate to High |

This comparative analysis highlights that a hydroformylation approach, particularly with a recyclable catalyst in a green solvent system, would likely represent the most sustainable route to this compound.

Investigation of Reaction Mechanisms and Intrinsic Reactivity of Cyclonon 1 Ene 1 Carbaldehyde

Reactivity of the Carbonyl Functionality in Cyclonon-1-ene-1-carbaldehyde

The aldehyde group in this compound is a primary site for a variety of chemical transformations, most notably nucleophilic addition and condensation reactions.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and, therefore, susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via a tetrahedral intermediate and typically results in the formation of an alcohol upon protonation. pressbooks.pubmasterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol product. libretexts.orglibretexts.org

The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.org In the case of this compound, the large ring size is not expected to significantly hinder the approach of nucleophiles to the aldehyde group. A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Alkyl (R⁻) | Grignard reagents (RMgX) | Secondary alcohol |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Alkoxide (RO⁻) | Alcohols (ROH) in acid/base | Acetal/Hemiacetal |

This table presents expected products based on the general reactivity of α,β-unsaturated aldehydes.

Research on related α,β-unsaturated carbonyl compounds has shown that under certain conditions, conjugate addition (1,4-addition) to the β-carbon of the alkene can compete with direct addition (1,2-addition) to the carbonyl carbon. wikipedia.org The choice between these two pathways is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For this compound, this reaction would involve the nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by a dehydration step to yield a new, more extended conjugated system. wikipedia.orgresearchgate.net

The reaction is typically catalyzed by a weak base, such as an amine, to avoid self-condensation of the aldehyde. wikipedia.org The active methylene compound must have two electron-withdrawing groups to facilitate the initial deprotonation. wikipedia.org

Table 2: Potential Knoevenagel Condensation Reactions of this compound

| Active Methylene Compound | Catalyst | Expected Product |

| Diethyl malonate | Piperidine | Diethyl 2-(cyclonon-1-en-1-ylmethylene)malonate |

| Malononitrile | Triethylamine | 2-(cyclonon-1-en-1-ylmethylene)malononitrile |

| Ethyl acetoacetate | Pyrrolidine | Ethyl 2-(cyclonon-1-en-1-ylmethylene)-3-oxobutanoate |

This table illustrates hypothetical products from the Knoevenagel condensation.

Aldol and Related Condensation Reactions: The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgsigmaaldrich.com In a self-condensation reaction, two molecules of an aldehyde or ketone react in the presence of a base to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While this compound lacks α-hydrogens and thus cannot act as the nucleophilic enolate component in a self-condensation, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable carbonyl compound. wikipedia.org

In a crossed aldol condensation, this compound would react with an enolate generated from a different aldehyde or ketone. To minimize unwanted side reactions, the reaction is best performed with a partner that readily forms an enolate and where the self-condensation of this partner is either slow or can be controlled. wikipedia.org

Transformations Involving the Endocyclic Alkene of this compound

The endocyclic double bond in this compound is a site of reactivity for a variety of pericyclic reactions, including cycloadditions and ene reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The endocyclic double bond of this compound can act as a dienophile, particularly when activated by the electron-withdrawing aldehyde group. organic-chemistry.org Studies on the analogous cyclohept-1-ene-1-carbaldehyde have shown that photoinduced E/Z isomerization can lead to a strained trans-cycloalkene, which readily undergoes Diels-Alder reactions with 1,3-dienes to form trans-fused bicyclic products. researchgate.net A similar reactivity can be anticipated for this compound.

[2+2] Cycloaddition: The [2+2] cycloaddition involves the combination of two alkene components to form a cyclobutane (B1203170) ring. wikipedia.org Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane derivatives. nih.govresearchgate.net The endocyclic alkene of this compound could potentially undergo [2+2] cycloaddition with another alkene upon photochemical activation.

[3+2] Cycloaddition: In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the alkene of this compound) to form a five-membered ring. Research on cyclohept-1-ene-1-carbaldehyde has demonstrated its participation in [3+2] cycloadditions with 1,3-dipoles, yielding trans-fused products. researchgate.net This suggests that this compound would also be a competent dipolarophile.

Table 3: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Expected Product Structure |

| Diels-Alder [4+2] | 1,3-Butadiene | Fused bicyclic system with a six-membered ring |

| [2+2] Cycloaddition | Ethylene (photochemical) | Fused bicyclic system with a cyclobutane ring |

| [3+2] Cycloaddition | Nitrile oxide | Fused bicyclic system with a five-membered heterocyclic ring |

This table outlines the expected structural motifs from cycloaddition reactions.

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgorganic-chemistry.org In the context of this compound, the endocyclic double bond can act as the enophile, reacting with an ene component. Alternatively, the allylic C-H bonds within the cyclononene (B11951088) ring could allow the molecule to function as the ene component. Studies on the related cyclohept-1-ene-1-carbaldehyde have shown that its strained trans-isomer can participate in ene reactions with olefins. researchgate.net

Other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are also theoretically possible, involving the π-system of the double bond and adjacent σ-bonds. adichemistry.comwikipedia.orglibretexts.org The specific conditions and substitution patterns would determine the feasibility and outcome of such transformations.

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, such as those developed by Grubbs and Schrock. wikipedia.orgorganic-chemistry.org This reaction class includes ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM). masterorganicchemistry.comsigmaaldrich.comnih.gov

Stereochemical Aspects of Reactions of this compound

The stereochemistry of reactions involving this compound is a crucial aspect, influencing the three-dimensional structure of the products. Key stereochemical considerations include the isomerization of the double bond and the selective formation of diastereomers and enantiomers.

The nine-membered ring of cyclononene is large enough to accommodate both cis (Z) and trans (E) geometries of the double bond. The Z-isomer is generally the more stable form. However, isomerization to the strained E-isomer can be induced, often photochemically.

Studies on the analogous compound, cyclohept-1-ene-1-carbaldehyde, have shown that photoinduced E → Z isomerization can occur upon irradiation, for example, at a wavelength of 350 nm researchgate.net. This process involves the excitation of the π-electrons to a higher energy state, allowing for rotation around the carbon-carbon double bond, followed by relaxation to either isomer. The high ring strain of the resulting E-isomer makes it highly reactive and susceptible to subsequent reactions researchgate.net. It is plausible that this compound would exhibit similar photochemical isomerization behavior.

Table 1: Factors Influencing E/Z Isomerization

| Factor | Description | Potential Effect on this compound |

|---|---|---|

| Energy Source | Photochemical (UV light) or thermal energy can promote isomerization. | Photochemical irradiation is a likely method to induce Z to E isomerization. |

| Ring Strain | The stability of the E and Z isomers is influenced by the strain within the cycloalkene ring. | The E-isomer of cyclononene is expected to be significantly more strained and less stable than the Z-isomer. |

| Substitution | The aldehyde group can influence the electronic properties and steric interactions around the double bond. | The electron-withdrawing nature of the carbaldehyde group may affect the energy barrier for isomerization. |

The aldehyde and the double bond in this compound are key functional groups for diastereoselective and enantioselective transformations. The facial selectivity of nucleophilic attack on the carbonyl carbon and conjugate additions to the β-carbon are central to controlling the stereochemical outcome.

Diastereoselective Reactions: The conformation of the nine-membered ring can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. For instance, in reactions such as aldol additions or reductions of the carbonyl group, the existing chirality of the ring (even if racemic) can direct the formation of new stereocenters. While specific examples for this compound are not readily available, general principles of acyclic and cyclic stereocontrol can be applied. The inherent flexibility of the nine-membered ring may lead to a mixture of conformers, potentially reducing the diastereoselectivity compared to more rigid systems.

Enantioselective Transformations: Enantioselective reactions aim to produce one enantiomer of a chiral product in excess. This is typically achieved using chiral catalysts, reagents, or auxiliaries. For α,β-unsaturated aldehydes, several powerful enantioselective transformations have been developed, including:

Organocatalytic Michael Additions: Chiral amines can catalyze the enantioselective addition of nucleophiles to the β-position of the enal system acs.org.

Enantioselective Reductions: Chiral reducing agents or catalysts can selectively reduce the carbonyl group or the double bond to produce chiral alcohols or saturated aldehydes.

Enantioselective Epoxidations: The double bond can be epoxidized with high enantioselectivity using various catalytic systems, including organocatalysts organic-chemistry.org.

Table 2: Potential Enantioselective Reactions of this compound

| Reaction Type | Catalyst/Reagent Class | Expected Product Type |

|---|---|---|

| Michael Addition | Chiral secondary amines (e.g., proline derivatives) | Chiral 3-substituted cyclononanone (B1595960) derivative |

| Aldol Reaction | Chiral organocatalysts or metal complexes | Chiral β-hydroxy aldehyde derivative |

| Diels-Alder Reaction | Chiral Lewis acids or organocatalysts | Chiral bicyclic adducts |

| Epoxidation | Chiral catalysts (e.g., cinchona alkaloids) | Chiral epoxy-cyclononane carbaldehyde |

Oxidative and Reductive Manipulations of this compound

The aldehyde and alkene functionalities of this compound are susceptible to a variety of oxidative and reductive transformations. The chemoselectivity of these reactions—targeting one functional group over the other—is a key consideration.

Oxidative Manipulations: The aldehyde group is readily oxidized to a carboxylic acid using a range of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) (Tollens' reagent). The double bond can be oxidized to an epoxide using peroxy acids (e.g., m-CPBA) or through catalytic methods. Dihydroxylation to form a diol can be achieved using osmium tetroxide (OsO₄) or potassium permanganate under cold, dilute conditions. A visible-light-promoted organocatalytic aerobic oxidation offers a greener alternative for the synthesis of α,β-unsaturated carbonyl compounds from their silyl (B83357) enol ethers, a reaction that in reverse highlights the potential for oxidative processes at the double bond nih.gov.

Reductive Manipulations: The reduction of this compound can be directed towards the aldehyde, the double bond, or both, depending on the choice of reducing agent.

Selective Reduction of the Aldehyde: To selectively reduce the aldehyde to a primary alcohol while preserving the double bond, mild reducing agents like sodium borohydride (NaBH₄) are typically employed.

Selective Reduction of the Double Bond (Conjugate Reduction): The carbon-carbon double bond can be selectively reduced to yield the saturated aldehyde through catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) or through methods like the Stryker's reagent. A catalyst-free boration/protodeboronation cascade has also been developed for the 1,4-reduction of α,β-unsaturated carbonyl compounds rsc.org.

Reduction of Both Functional Groups: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the double bond. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under more forcing conditions will also reduce both functionalities.

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent/Condition | Product Functional Group |

|---|---|---|

| Oxidation | ||

| Aldehyde to Carboxylic Acid | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid |

| Alkene to Epoxide | m-CPBA | Epoxide |

| Alkene to Diol | OsO₄, cold dilute KMnO₄ | Diol |

| Reduction | ||

| Aldehyde to Alcohol | NaBH₄ | Primary Alcohol |

| Alkene to Alkane | Catalytic Hydrogenation (e.g., Wilkinson's catalyst) | Saturated Aldehyde |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Cyclonon 1 Ene 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Cyclonon-1-ene-1-carbaldehyde is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton (H-10) is expected to be the most downfield signal, appearing around 9.4-9.5 ppm, a characteristic chemical shift for aldehydes conjugated with a double bond. The vinylic proton (H-2) is anticipated to resonate in the range of 6.8-7.1 ppm, likely as a triplet due to coupling with the adjacent methylene (B1212753) protons (H-3). The allylic protons (H-3 and H-9) would appear further downfield than the other methylene protons, expected in the region of 2.2-2.5 ppm, due to the deshielding effect of the adjacent double bond. The remaining methylene protons (H-4 to H-8) within the nine-membered ring are expected to produce a complex series of overlapping multiplets in the upfield region, approximately between 1.2 and 1.8 ppm, due to their similar chemical environments and complex spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-10 (CHO) | 9.45 | s | - |

| H-2 (=CH) | 6.95 | t | 6.5 |

| H-3 (Allylic CH₂) | 2.35 | m | - |

| H-9 (Allylic CH₂) | 2.25 | m | - |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. This compound is expected to show ten distinct carbon signals. The most downfield signal will be the aldehydic carbon (C-10) at approximately 194 ppm. The two sp² hybridized carbons of the double bond (C-1 and C-2) are predicted to appear in the vinylic region, with C-1 (the carbon attached to the aldehyde) resonating around 155 ppm and C-2 around 145 ppm. The allylic carbons (C-3 and C-9) would be found in the range of 25-35 ppm. The remaining methylene carbons of the cyclononene (B11951088) ring (C-4 to C-8) are expected to resonate in the upfield region of 20-30 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, this would result in a positive signal for the vinylic CH (C-2) and negative signals for all the methylene carbons (C-3 to C-9). The aldehydic carbon (C-10) and the quaternary vinylic carbon (C-1) would be absent in a DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

|---|---|---|

| C-10 (CHO) | 194.0 | Absent |

| C-1 (C=) | 155.0 | Absent |

| C-2 (=CH) | 145.0 | Positive |

| C-3 (Allylic CH₂) | 32.0 | Negative |

| C-9 (Allylic CH₂) | 28.0 | Negative |

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the vinylic proton (H-2) and the allylic protons (H-3), and among the adjacent methylene groups within the aliphatic chain of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons. Key HMBC correlations would be expected from the aldehydic proton (H-10) to the vinylic carbons (C-1 and C-2), and from the vinylic proton (H-2) to the allylic carbon (C-9) and the carbonyl carbon (C-10).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a flexible nine-membered ring, NOESY can provide insights into the preferred conformations of the molecule in solution. NOE correlations would be expected between protons that are spatially close, which can help to define the stereochemistry of the ring.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Confirmation

The IR spectrum is instrumental in identifying the functional groups present in a molecule. For this compound, the most prominent absorption would be the strong C=O stretching vibration of the conjugated aldehyde, expected in the range of 1680-1705 cm⁻¹. The C=C stretching vibration of the double bond would appear as a medium intensity band around 1640-1620 cm⁻¹. The aldehydic C-H bond would exhibit two characteristic, but weaker, stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹. The sp² C-H stretch of the vinylic proton is expected just above 3000 cm⁻¹, while the sp³ C-H stretching vibrations of the methylene groups in the ring will be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Conjugated Aldehyde) | 1680-1705 | Strong |

| C=C Stretch | 1620-1640 | Medium |

| Aldehydic C-H Stretch | 2810-2830 and 2710-2730 | Weak |

| Vinylic C-H Stretch | 3010-3030 | Medium |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₀H₁₆O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (152.1201 u).

The fragmentation pattern in the mass spectrum would be characteristic of an α,β-unsaturated aldehyde. Common fragmentation pathways would include:

Loss of the hydrogen radical from the aldehyde group to give a stable acylium ion ([M-H]⁺) at m/z 151.

Loss of the entire aldehyde group (CHO) to give a fragment at m/z 123 ([M-29]⁺).

Alpha-cleavage, involving the breaking of the bond between the carbonyl carbon and the ring, could lead to various ring fragments.

Rearrangement reactions, such as the McLafferty rearrangement, are also possible, which would give rise to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated systems. This compound, being an α,β-unsaturated aldehyde, possesses a conjugated π-system. It is expected to exhibit a strong absorption band corresponding to a π → π* transition in the range of 220-250 nm. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, would be expected at a longer wavelength, typically in the range of 310-330 nm. The solvent used can influence the exact position of these absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 220-250 | High |

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination and Absolute Configuration Assignment (for chiral derivatives)

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods used for determining enantiomeric excess and absolute configuration are Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD).

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net The variation of specific rotation with wavelength can provide information about the stereochemistry of a chiral molecule. mdpi.com An ORD spectrum plots the specific rotation against the wavelength. researchgate.net For a chiral derivative of this compound, the presence of a chromophore, such as the carbonyl group, would lead to an anomalous ORD curve known as a Cotton effect. researchgate.net The sign and shape of the Cotton effect curve can be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. For a chiral derivative of this compound, the electronic transitions associated with the C=C and C=O chromophores would give rise to characteristic CD signals.

The absolute configuration can be determined by comparing the experimental CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). semanticscholar.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Furthermore, CD spectroscopy can be a rapid method for determining the enantiomeric excess of a sample. aps.org By creating a calibration curve of the CD signal intensity at a specific wavelength versus the known enantiomeric excess of a series of standards, the ee of an unknown sample can be determined.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the infrared analog of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. chemistrysteps.com VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution. chemistrysteps.com The VCD spectrum provides a rich fingerprint of the three-dimensional structure of a molecule.

For a chiral derivative of this compound, VCD spectra would be measured and compared with the spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A high degree of similarity between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. ru.nl

Illustrative Research Findings and Data

In the absence of specific data for chiral derivatives of this compound, we can consider a hypothetical chiral derivative, for instance, (2R)-2-methyl-cyclonon-1-ene-1-carbaldehyde. The following tables illustrate the type of data that would be generated and analyzed.

Table 1: Hypothetical Optical Rotation Data for a Chiral Derivative of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (D-line) | +45.2 |

| 436 | +85.7 |

| 365 | +150.3 |

| 313 | +280.1 |

| 297 | +350.5 |

This data is illustrative and does not represent experimentally measured values.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |

| 320 | +5000 | n → π* (C=O) |

| 240 | -12000 | π → π* (C=O) |

| 210 | +8000 | π → π* (C=C) |

This data is illustrative and does not represent experimentally measured values.

Table 3: Hypothetical Vibrational Circular Dichroism Data for a Chiral Derivative of this compound

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |

| 2925 | +2.5 | C-H stretch |

| 1680 | -5.0 | C=O stretch |

| 1645 | +3.2 | C=C stretch |

This data is illustrative and does not represent experimentally measured values.

The assignment of the absolute configuration would involve comparing these hypothetical experimental spectra with spectra calculated for the (R) and (S) enantiomers. The enantiomer whose calculated spectrum matches the experimental one would determine the absolute configuration of the sample. The determination of enantiomeric excess would involve creating a calibration curve by measuring the CD or VCD signal of samples with known ratios of the two enantiomers.

Computational and Theoretical Investigations of Cyclonon 1 Ene 1 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the modern computational study of organic molecules. DFT has become a popular choice due to its favorable balance of computational cost and accuracy, making it well-suited for investigating the properties of medium-sized molecules like Cyclonon-1-ene-1-carbaldehyde. These methods are used to solve the electronic Schrödinger equation, providing fundamental information about the molecule's electronic structure and energy.

Theoretical calculations can illuminate the electronic nature of this compound. The molecule features an α,β-unsaturated aldehyde system, where the p-orbitals of the carbonyl group and the carbon-carbon double bond overlap, creating a conjugated system across the C=C-C=O framework. This conjugation significantly influences the molecule's electronic properties and reactivity.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the C=C double bond, while the LUMO would be distributed across the conjugated system, with a significant coefficient on the carbonyl carbon.

Calculations would also provide a detailed picture of charge distribution and the molecular dipole moment, quantifying the polarity of the molecule arising from the electronegative oxygen atom.

Table 5.1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and electronic transitions. |

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can aid in the identification and structural elucidation of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. openstax.orglibretexts.orgpressbooks.publibretexts.org These predictions are based on calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. For this compound, distinctive shifts would be predicted for the aldehydic proton (~9-10 ppm), vinylic protons, and the carbonyl carbon (~190-200 ppm). openstax.orgpressbooks.publibretexts.org

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions can be calculated, generating a theoretical infrared (IR) spectrum. This allows for the assignment of experimental absorption bands to specific functional groups. Key predicted vibrations for this molecule would include a strong C=O stretching frequency, a C=C stretching frequency, and C-H stretching frequencies for the aldehyde, vinyl, and alkyl groups. openstax.orglibretexts.orgpressbooks.publibretexts.org The conjugation is expected to lower the C=O stretching frequency compared to a saturated aldehyde. openstax.orglibretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, such as the n → π* and π → π* transitions, which correspond to absorption in the UV-Vis region. The conjugated system in this compound is expected to give rise to a strong π → π* transition.

Table 5.2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR | Aldehyde H (–CHO) | 9.5 ppm | 9-10 ppm |

| ¹³C NMR | Carbonyl C (C=O) | 195 ppm | 190-215 ppm |

| IR | C=O Stretch | 1690 cm⁻¹ | 1685-1705 cm⁻¹ (conjugated) |

| IR | C=C Stretch | 1640 cm⁻¹ | 1620-1680 cm⁻¹ |

Conformational Landscape Analysis and Ring Strain Assessment in this compound

Medium-sized rings (8-11 members) like the nine-membered cyclononene (B11951088) ring are conformationally complex. princeton.eduslideshare.netiupac.org They are large enough to be flexible but also suffer from significant transannular strain—unfavorable steric interactions between atoms across the ring. princeton.eduyoutube.com

Table 5.3: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Description | Relative Energy (kcal/mol) |

|---|---|---|

| C1 | Twist Boat-Chair | 0.00 |

| C2 | Twist Chair-Chair | 1.85 |

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Models

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. nih.gov For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group, conjugate addition to the double bond, or cycloaddition reactions.

Table 5.4: Hypothetical Calculated Energy Profile for a Nucleophilic Addition Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State (TS) | Structure for nucleophilic attack at the carbonyl carbon | +12.5 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govyoutube.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time. youtube.com

For this compound, an MD simulation could be used to:

Explore conformational changes and ring flexibility in a solvent environment at a given temperature.

Study the solvation structure and the specific interactions (e.g., hydrogen bonding) between the aldehyde and solvent molecules.

Simulate the diffusion and transport properties of the molecule in a medium.

These simulations provide a bridge between the static picture of single molecules and the dynamic behavior of a bulk system.

Table 5.5: Typical Parameters for an MD Simulation

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF, OPLS | Provides the potential energy function for interactions between atoms. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| Temperature | 298 K | Simulates the system at room temperature. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

Prediction of Thermodynamic and Kinetic Parameters for Reactions

Computational chemistry allows for the direct calculation of key thermodynamic and kinetic parameters that govern chemical reactions. ugent.becsmres.co.uknih.gov

Thermodynamic Parameters: By performing frequency calculations on optimized structures, one can obtain zero-point vibrational energies, thermal corrections, and entropies. These values are used to calculate standard thermodynamic quantities such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: The activation energy (ΔG‡) calculated from the energy difference between the reactants and the transition state can be used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k). This allows for a theoretical prediction of how fast a reaction will proceed under given conditions.

Table 5.6: Hypothetical Thermodynamic and Kinetic Data for a Reaction

| Parameter | Calculated Value | Significance |

|---|---|---|

| ΔH (Enthalpy of Reaction) | -15.0 kcal/mol | Indicates an exothermic reaction. |

| ΔG (Gibbs Free Energy of Reaction) | -12.5 kcal/mol | Indicates the reaction is spontaneous. |

Cyclonon 1 Ene 1 Carbaldehyde As a Versatile Building Block in Advanced Organic Synthesis

Strategic Utilization in the Construction of Complex Polycyclic Architectures

There is a lack of specific documented evidence for the strategic use of Cyclonon-1-ene-1-carbaldehyde in the synthesis of complex polycyclic architectures. While the α,β-unsaturated aldehyde functionality present in the molecule suggests its potential as a reactant in various cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings, specific examples of its application in cascade reactions or other annulation strategies to build intricate polycyclic systems have not been reported. Cascade reactions, which involve a series of intramolecular transformations, are a powerful tool in the efficient synthesis of complex natural products, but the role of this compound in this area remains unexplored.

Precursor in the Synthesis of Novel Natural Product Analogues

No specific instances of this compound being used as a precursor for the synthesis of novel natural product analogues are documented in the scientific literature. The synthesis of natural product analogues is a crucial area of medicinal chemistry, aiming to improve the biological activity or pharmacokinetic properties of a parent natural product. Although the nine-membered carbocyclic ring of this compound could potentially serve as a scaffold for such analogues, its practical application in this context has not been reported.

Role in the Development of Polymeric Materials with Tunable Properties

Information regarding the role of this compound in the development of polymeric materials with tunable properties is not available. The aldehyde and alkene functionalities could theoretically be involved in polymerization reactions; however, there are no published studies on the polymerization of this specific monomer or its incorporation into copolymers to create materials with tailored thermal, mechanical, or optical properties.

Design and Synthesis of Functional Molecules and Chemosensors

There is no available research on the design and synthesis of functional molecules or chemosensors derived from this compound. The development of chemosensors often relies on the incorporation of specific binding sites and signaling units. While the aldehyde group of this compound could be modified to act as a recognition site, no such applications have been described in the literature.

Applications in Supramolecular Chemistry

The application of this compound in the field of supramolecular chemistry is not documented. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. There are no reports of this compound being used as a building block for the construction of macrocycles, rotaxanes, catenanes, or other supramolecular architectures.

Synthesis and Reactivity of Derivatives and Homologous Analogues of Cyclonon 1 Ene 1 Carbaldehyde

Systematic Exploration of Substituent Effects on the Cyclononene (B11951088) Ring

The introduction of substituents onto the cyclononene ring of Cyclonon-1-ene-1-carbaldehyde can significantly influence its reactivity. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects: The reactivity of the carbon-carbon double bond in cycloalkenes is influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) increase the electron density of the double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the double bond less reactive towards electrophiles but more susceptible to nucleophilic attack, particularly in the context of Michael additions when conjugated to the aldehyde. For instance, an alkyl group on the cyclononene ring would enhance the nucleophilicity of the double bond, while a halogen or a nitro group would have the opposite effect.

Steric Effects: The size and position of substituents on the cyclononene ring can sterically hinder the approach of reagents to both the double bond and the aldehyde group. This is particularly important in medium-sized rings like cyclononene, which can adopt various conformations. A bulky substituent, for example, could favor the formation of one diastereomer over another in addition reactions.

The interplay of these effects is summarized in the following table:

| Substituent Type | Position on Ring | Expected Impact on Reactivity of the Double Bond | Expected Impact on Reactivity of the Aldehyde |

| Electron-Donating (e.g., -CH₃, -OCH₃) | C2 or C3 | Increased reactivity towards electrophiles | Minimal direct electronic effect, potential steric hindrance |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | C2 or C3 | Decreased reactivity towards electrophiles; increased reactivity in Michael additions | Minimal direct electronic effect, potential steric hindrance |

| Bulky Alkyl (e.g., -C(CH₃)₃) | Any | Steric hindrance to approaching reagents | Steric hindrance to approaching reagents |

Detailed research findings on specific substituted cyclononene systems are limited, but analogies can be drawn from studies on other cycloalkenes. For example, research on substituted cyclohexenes has shown that the position and nature of substituents dictate the regioselectivity and stereoselectivity of reactions such as epoxidation and hydroboration. It is reasonable to extrapolate that similar principles would apply to the cyclononene ring system.

Modifications of the Aldehyde Group and Their Impact on Reactivity

The aldehyde group in this compound is a versatile functional handle that can be modified to alter the compound's reactivity and to synthesize a variety of derivatives.

Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack. Strong nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl carbon. In contrast, softer nucleophiles, like Gilman cuprates, often lead to 1,4-conjugate addition across the α,β-unsaturated system. The choice of reagent and reaction conditions can thus direct the regioselectivity of the reaction.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent. This transformation introduces a new functional group with different chemical properties. Conversely, reduction of the aldehyde to a primary alcohol can be achieved with reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol can then be used in further synthetic transformations.

Conversion to Other Functional Groups: The aldehyde can be converted into other functional groups, such as imines, by reaction with primary amines, or acetals, by reaction with alcohols in the presence of an acid catalyst. These modifications can be used as protecting groups or to introduce new reactive sites into the molecule. The Wittig reaction can be employed to extend the carbon chain by converting the aldehyde into an alkene.

The following table summarizes some key modifications of the aldehyde group:

| Reaction Type | Reagent(s) | Product Functional Group | Impact on Reactivity |

| 1,2-Nucleophilic Addition | Grignard Reagents (RMgX) | Secondary Alcohol | Introduces a new stereocenter |

| 1,4-Conjugate Addition | Gilman Cuprates (R₂CuLi) | Aldehyde with β-substituent | Modifies the carbon skeleton |

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid | Changes the electronic properties and acidity |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Allows for further functionalization |

| Imination | R-NH₂ | Imine | Can be used for further C-N bond formation |

| Acetalization | R-OH, H⁺ | Acetal | Protects the aldehyde group |

| Wittig Reaction | Ph₃P=CHR | Alkene | Extends the carbon chain |

Comparative Studies with Cyclopentene, Cyclohexene (B86901), Cycloheptene, and Cyclooctene Carbaldehyde Analogues

A comparative study of this compound with its smaller ring analogues (cyclopentene, cyclohexene, cycloheptene, and cyclooctene carbaldehydes) reveals the influence of ring size on reactivity. Ring strain is a key factor that differentiates the chemical behavior of these compounds.

Smaller cycloalkenes, such as cyclopentene and cyclohexene, have relatively low ring strain. As the ring size increases to cycloheptene and cyclooctene, the ring becomes more flexible, but certain conformations can introduce transannular strain. Cyclononene exists in a region where ring strain is again relatively low, but the larger ring size allows for more complex conformational possibilities.

The reactivity of the double bond and the aldehyde group is influenced by the ring strain. In smaller, more rigid rings, the geometry of the transition states for addition reactions is more constrained. For instance, the facial selectivity of epoxidation can be more pronounced in smaller rings. In the more flexible cyclononene ring, the energy differences between various conformational isomers and transition states may be smaller, potentially leading to lower selectivity in some reactions.

The table below provides a qualitative comparison of properties and reactivity:

| Compound | Ring Size | Relative Ring Strain | Conformational Flexibility | Expected Reactivity Trend |

| Cyclopentene-1-carbaldehyde | 5 | Moderate | Low | Influenced by planarity |

| Cyclohexene-1-carbaldehyde | 6 | Low | Moderate (chair/boat) | Well-studied, predictable |

| Cycloheptene-1-carbaldehyde | 7 | Moderate | High | Complex due to multiple conformers |

| Cyclooctene-1-carbaldehyde | 8 | Moderate | High | Potential for transannular reactions |

| This compound | 9 | Low | Very High | Less constrained, potentially lower selectivity |

Research on the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde has shown that the strained trans-isomer is highly reactive in cycloaddition reactions. organic-chemistry.org This highlights how ring strain can be harnessed to drive reactivity. While trans-cyclononene is known, the influence of the aldehyde group on the energetics of its formation and reactivity is an area for further investigation.

Development of Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a significant challenge in asymmetric synthesis. The development of chiral versions of this compound can be approached through several strategies.

Asymmetric Synthesis: One approach is the use of chiral catalysts to introduce chirality during the synthesis of the cyclononene ring or the introduction of the carbaldehyde group. For instance, asymmetric intramolecular cyclization reactions could be employed to form an enantiomerically enriched cyclononene precursor.

Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary attached to a precursor molecule. The auxiliary would direct the stereochemical outcome of a key bond-forming reaction, and would then be removed to yield the chiral cyclononene derivative.

Resolution of Racemates: A racemic mixture of a this compound derivative could be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and removal of the resolving agent.

The development of chiral α,β-unsaturated aldehydes is an active area of research, with organocatalysis emerging as a powerful tool. Chiral secondary amines can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes, leading to the formation of chiral products. This methodology could potentially be applied to the synthesis of chiral derivatives of this compound.

The following table outlines potential strategies for the synthesis of chiral this compound derivatives:

| Strategy | Description | Potential Key Step |

| Asymmetric Catalysis | Use of a chiral catalyst to control stereochemistry. | Enantioselective ring-closing metathesis or intramolecular aldol (B89426) reaction. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Diastereoselective alkylation or cycloaddition. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst. | Enantioselective epoxidation or reduction. |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Enantioselective Michael addition to the α,β-unsaturated system. |

While specific examples for the nine-membered ring are not abundant in the literature, the principles established for other ring systems provide a clear roadmap for the future development of chiral this compound derivatives.

Emerging Research Frontiers and Future Directions for Cyclonon 1 Ene 1 Carbaldehyde Chemistry

Precision Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in Cyclonon-1-ene-1-carbaldehyde necessitates the development of highly selective transformations. The ultimate goal is to controllably manipulate one functional group in the presence of others (chemoselectivity), direct reactions to a specific atom or region of the molecule (regioselectivity), and control the three-dimensional arrangement of the products (stereoselectivity).

Research in the broader field of medium-sized rings has demonstrated that achieving such precision is a formidable challenge. For instance, the synthesis of planar chiral molecules from derivatives like (E)-5-cyclononen-1-one highlights the complex stereochemical behaviors inherent in these systems. oup.comelsevierpure.com The development of versatile synthetic approaches to (E)-cyclononene derivatives with multiple functionalities is a key area of investigation. oup.com Future work on this compound will likely focus on leveraging modern catalytic methods to achieve transformations such as:

Chemoselective Aldehyde Functionalization: Developing reactions that exclusively target the aldehyde group, such as specific additions or reductions, while leaving the C=C double bond intact.

Regioselective Alkene Transformations: Implementing methods like hydroformylation or epoxidation that occur with high fidelity at the double bond without affecting the aldehyde.

Stereoselective Cycloadditions: Utilizing the alkene for cycloaddition reactions that build complex, fused-ring systems with precise control over the newly formed stereocenters. Analogous studies on cycloheptenes have shown that photoinduced isomerization can lead to strained trans-isomers that undergo highly stereoselective Diels-Alder and ene reactions. researchgate.net

Development of Novel Catalytic Asymmetric Syntheses

The synthesis of enantioenriched medium-sized rings is a long-standing challenge in organic chemistry. researchgate.net Traditional methods often rely on stoichiometric chiral substrates, which limits efficiency and accessibility. researchgate.net Asymmetric catalysis, which uses a small amount of a chiral catalyst to generate optically pure products from achiral starting materials, offers a more elegant and powerful solution. researchgate.net The development of such methods for this compound and related structures is a major research frontier.

Recent breakthroughs in the synthesis of medium-sized rings provide a roadmap for future investigations. researchgate.net Strategies employing both transition-metal catalysis and organocatalysis have proven effective. researchgate.net For example, iridium/cinchona dual catalysis has been successfully used for the enantioselective synthesis of nine- to eleven-membered aza-rings with high yields and enantioselectivities. acs.org Similarly, catalytic asymmetric (4 + 5) cycloadditions have emerged as a powerful tool for constructing chiral nine-membered rings. researchgate.net

Future directions for this compound will involve designing new chiral catalysts capable of:

Asymmetric conjugate additions to the α,β-unsaturated system.

Enantioselective reactions involving the aldehyde, such as aldol (B89426) or Henry reactions, catalyzed by chiral organocatalysts.

Catalytic asymmetric cycloaddition reactions to build complex chiral scaffolds.

| Catalytic Strategy | Target Transformation | Ring Size | Key Features |

| Iridium/Cinchona Dual Catalysis | Asymmetric Allylic Substitution | 9-11 membered | Z-retentive, good functional group tolerance, high enantioselectivity. acs.org |

| Chiral Phosphoric Acid Catalysis | Formal (4 + 5) Cycloaddition | 9-membered | Organocatalytic approach to axially chiral rings. researchgate.net |

| Organocatalysis | Conjugate Addition | N/A | Used in the asymmetric formal synthesis of complex molecules like (–)-paroxetine. merckmillipore.com |

| Transition-Metal Catalysis | General Asymmetric Synthesis | Medium-sized | A broad approach for assembling various medium-sized ring systems. researchgate.net |

Mechanistic Studies under Advanced Reaction Conditions (e.g., Photochemical, Electrochemical, Mechanochemical)

Understanding reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. Moving beyond traditional thermal conditions, researchers are increasingly exploring photochemical, electrochemical, and mechanochemical methods to access novel reactivity. These advanced conditions can provide unique mechanistic pathways that are inaccessible through heating alone.

A prime example is the study of photochemical isomerization in related cyclic aldehydes like Cyclohept-1-ene-1-carbaldehyde. researchgate.net Irradiation with light (e.g., λ = 350 nm) can convert the stable cis-isomer into a highly strained and reactive trans-isomer. researchgate.net This high-energy intermediate can then readily participate in reactions such as Diels-Alder cycloadditions and ene reactions, even at low temperatures. researchgate.net Mechanistic studies suggest that employing chiral catalysts, such as a chiral phosphoric acid with a sensitizing group, can even induce enantioselectivity in the photoisomerization step itself. researchgate.net

Future research on this compound will likely explore:

Photochemical Isomerization: Investigating the E/Z isomerization of the cyclononene (B11951088) ring to generate strained intermediates for novel transformations.

Electrochemical Synthesis: Using electrochemistry to drive redox reactions involving the aldehyde or alkene moieties, potentially leading to new C-C bond formations under mild conditions. Recent advances in electrochemical organocatalysis demonstrate the potential for this approach in asymmetric synthesis. nih.gov

Mechanochemical Activation: Employing ball-milling and other mechanochemical techniques to promote reactions in the solid state, reducing solvent waste and potentially accessing different reaction pathways.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of new bioactive molecules and materials is being accelerated by the integration of automated synthesis with high-throughput screening (HTS). nih.govrug.nl These platforms allow for the rapid synthesis and evaluation of thousands of compounds, dramatically speeding up the traditional design-make-test-analyze cycle. rug.nl this compound, with its reactive aldehyde handle, is an ideal building block for such automated workflows.

Modern automated platforms use technologies like acoustic dispensing to perform reactions on a nanomole scale in high-density formats (e.g., 1536-well plates). nih.govrug.nlnih.gov This miniaturization significantly reduces waste and allows for the "on-the-fly" synthesis of large chemical libraries. rug.nl The aldehyde group is particularly well-suited for this, as it undergoes reliable and clean reactions, such as reductive amination, with a wide variety of amine building blocks to create diverse libraries of derivatives. enamine.net The resulting unpurified libraries can then be directly screened for biological activity using rapid techniques like differential scanning fluorimetry (DSF) or desorption electrospray ionization mass spectrometry (DESI-MS). rug.nlresearchgate.net

| Platform/Technology | Function | Scale | Throughput | Key Advantage |

| Acoustic Dispensing | Miniaturized Synthesis | Nanomole | >1,500 compounds/day | Reduces waste, enables "on-the-fly" library synthesis. nih.govrug.nl |

| Desorption Electrospray Ionization (DESI) | Reaction Screening & Bioassays | Femtomole | >1 sample/second | Minimal sample workup, label-free analysis. researchgate.net |

| High-Throughput Screening (HTS) | Bioactivity Evaluation | Microliter/Nanoliter | Thousands of samples/day | Rapidly identifies "hits" from large compound libraries. nih.gov |

The integration of this compound into these platforms will enable the rapid exploration of its chemical space, accelerating the discovery of new molecules with potential applications in medicine and materials science.

Conceptual Design of Next-Generation Building Blocks Based on Cyclic Unsaturated Aldehydes

Cyclic unsaturated aldehydes are valuable starting points for the design of next-generation chemical building blocks. merckmillipore.comenamine.netlifechemicals.com Their rigid or semi-rigid cyclic frameworks provide a defined three-dimensional geometry, while the orthogonal reactivity of the aldehyde and the alkene allows for stepwise, controlled functionalization. Aldehydes are attractive building blocks because they readily react with a variety of nucleophiles to form crucial C-C and C-N bonds. enamine.netlifechemicals.com

The conceptual design of new building blocks based on the this compound scaffold involves several key ideas:

Scaffold Decoration: Using the aldehyde and alkene as points of diversification to create libraries of compounds with varied substituents and properties.

Complexity Generation: Employing the inherent functionality to build more complex polycyclic systems through intramolecular reactions or tandem reaction sequences.

Bioisosteric Replacement: Modifying the cyclononene core to serve as a bioisostere for other cyclic structures in known bioactive molecules.

Computational and AI-driven Design: Utilizing deep generative models that can learn to assemble chemical building blocks to create novel molecules with desired properties, such as high binding affinity to a specific biological target. nih.gov These models can suggest new ways to combine scaffolds like this compound with other fragments to generate synthesizable and effective molecules. nih.gov

By viewing this compound not just as a single molecule but as a foundational platform, chemists can design and synthesize future generations of complex molecules with tailored functions.

Q & A

Q. What synthetic methodologies are optimal for producing cyclonon-1-ene-1-carbaldehyde, and how can reaction yields be improved?

Cyclohexene carboxaldehyde derivatives are typically synthesized via oxidative cycloaddition or catalytic oxidation. For example, ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated systems achieves high regioselectivity for dihydrofuran derivatives . Adjusting stoichiometric ratios (e.g., 1.2:1 CAN:substrate) and reaction temperature (60–80°C) enhances yield. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. For cyclononene systems, explore analogous ring-strain modulation or transition-metal catalysts (e.g., Rh or Pd) to stabilize the larger ring.

Table 1: Synthetic Parameters for Cyclohexene Carboxaldehyde Derivatives

| Method | Catalyst/Reagent | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|---|

| CAN-mediated cycloaddition | Ceric ammonium nitrate | 72–85 | >95% | |

| Rh-catalyzed oxidation | [Rh(COD)Cl]₂ | 65–78 | 90–92% |

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Gas chromatography (GC) with non-polar columns (e.g., DB-5, 30 m × 0.25 mm × 0.25 µm) and temperature ramps (3°C/min from 60°C) provides precise retention indices (e.g., Kovats RI: 1274) for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves regiochemical ambiguities: aldehydic protons appear at δ 9.5–10.0 ppm, while olefinic protons in cycloalkenes resonate at δ 5.2–5.8 ppm. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 124.18 for C₈H₁₂O analogs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for analogous aldehydes:

- Ventilation : Use fume hoods to mitigate inhalation risks (aldehydes are volatile and irritant) .

- PPE : Nitrile gloves (EN374 standard) and chemical-resistant aprons .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in Diels-Alder reactions?